molecular formula C12H11N5O B11406774 5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11406774
M. Wt: 241.25 g/mol
InChI Key: JVIBEDPKSLZFNW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis induction in cancer cells .

Comparison with Similar Compounds

5,6-Dimethyl-2-pyridin-3-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific structural features and biological activities. Similar compounds include 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds also exhibit diverse biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5,6-dimethyl-2-pyridin-3-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H11N5O/c1-7-8(2)14-12-15-10(16-17(12)11(7)18)9-4-3-5-13-6-9/h3-6H,1-2H3,(H,14,15,16)

InChI Key

JVIBEDPKSLZFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)C3=CN=CC=C3)C

Origin of Product

United States

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